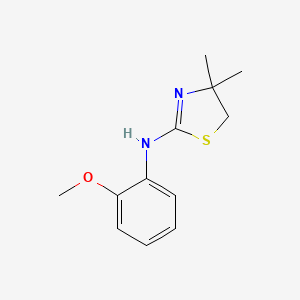
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, also known as FBH, is a compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of benzothiazole hydrazides and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including structures similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, have been extensively investigated for their anticancer properties. These compounds have demonstrated potent inhibitory effects on various cancer cell lines, including breast, lung, and colorectal carcinomas. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, specific derivatives have shown selective activity against lung, colon, and breast cancer cell lines due to their ability to induce cytotoxic activity selectively in cancerous cells over healthy ones (Osmaniye et al., 2018), (Mortimer et al., 2006).
Antimicrobial and Antifungal Activities
Several benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have been tested against a variety of pathogenic microorganisms and have shown significant inhibitory effects, potentially offering a new class of antimicrobial and antifungal agents. For instance, novel fluoro-substituted benzothiazole compounds have been identified with promising antimicrobial screening results (Jagtap et al., 2010).
Neurological Applications
In neurology, benzothiazole derivatives have shown potential as agents in the treatment and diagnosis of neurological disorders. For example, specific fluorinated benzothiazole compounds have been explored as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, highlighting their potential in diagnostic imaging and as a tool for understanding neurodegenerative diseases (Cui et al., 2012).
Sensing and Detection Applications
Benzothiazole derivatives have been used to develop fluorescent sensors for detecting metal ions and changes in pH levels. These sensors leverage the unique photophysical properties of benzothiazole compounds to provide sensitive and selective detection methods, which are valuable in both biological studies and environmental monitoring (Tanaka et al., 2001).
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFFHSLYULEDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)



![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)

![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)


![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2778185.png)


